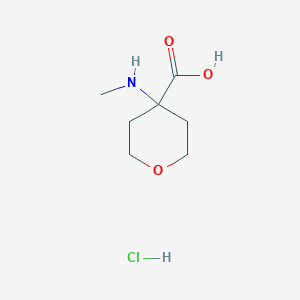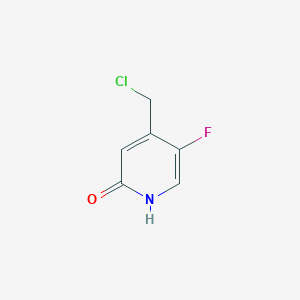
4-(Chloromethyl)-5-fluoropyridin-2-ol
Vue d'ensemble
Description
4-(Chloromethyl)-5-fluoropyridin-2-ol is a heterocyclic organic compound that features a pyridine ring substituted with a chloromethyl group at the 4-position and a fluorine atom at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-5-fluoropyridin-2-ol typically involves the halomethylation of a pyridine derivative. One common method includes the reaction of 5-fluoropyridin-2-ol with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst like aluminum chloride to facilitate the formation of the chloromethyl group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Chloromethyl)-5-fluoropyridin-2-ol can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed:
- Substituted pyridine derivatives with various functional groups.
- Pyridine N-oxides.
- Reduced pyridine derivatives.
Applications De Recherche Scientifique
4-(Chloromethyl)-5-fluoropyridin-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-5-fluoropyridin-2-ol depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The chloromethyl and fluorine substituents can enhance the compound’s binding affinity and specificity for its targets, thereby modulating its biological activity.
Comparaison Avec Des Composés Similaires
4-(Chloromethyl)pyridine: Lacks the fluorine substituent, which may result in different reactivity and biological activity.
5-Fluoropyridin-2-ol:
4-(Chloromethyl)-2-methylpyridine: Contains a methyl group instead of a hydroxyl group, leading to variations in reactivity and use.
Uniqueness: 4-(Chloromethyl)-5-fluoropyridin-2-ol is unique due to the presence of both chloromethyl and fluorine substituents on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential for forming strong interactions with biological targets.
Propriétés
IUPAC Name |
4-(chloromethyl)-5-fluoro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c7-2-4-1-6(10)9-3-5(4)8/h1,3H,2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHKCYCAJDIATI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2-Diazaspiro[2.5]oct-1-ene-6-carboxylic acid](/img/structure/B1435544.png)
![3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1435546.png)
![3-[(4-Chlorophenyl)methyl]oxan-3-amine hydrochloride](/img/structure/B1435548.png)
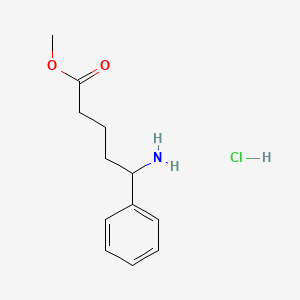
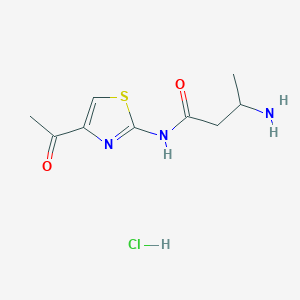
![2-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one hydrochloride](/img/structure/B1435553.png)
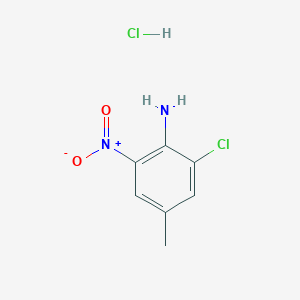

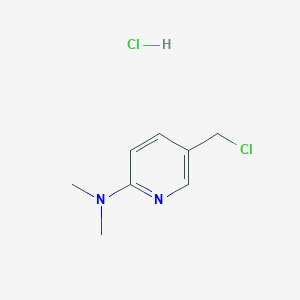


![9-Nitro-2-oxa-5-azaspiro[3.5]nonan-6-one](/img/structure/B1435565.png)
